2-Phthalimidoacetamide
Overview
Description
2-Phthalimidoacetamide is a chemical compound that is part of a broader class of phthalimide derivatives. These compounds are characterized by the presence of a phthalimide group, which is a cyclic imide derived from phthalic anhydride. Phthalimidoacetamide derivatives are of interest due to their potential applications in polymer chemistry, medicinal chemistry, and materials science.
Synthesis Analysis
The synthesis of phthalimidoacetamide derivatives can be achieved through various methods. For instance, the synthesis of poly(amide-imide)s based on a diimide-diacid condensed from phthalide and trimellitic anhydride involves a direct polycondensation using triphenyl phosphite and pyridine as condensing agents in N-methyl-2-pyrrolidone (NMP) with the presence of calcium chloride . Another method includes the preparation of N-(2-Hydroxyethyl) phthalimide (NHEP) by heating phthalic anhydride with ethanolamine, followed by a reaction with methacryloyl chloride to produce 2-(N-phthalimido)ethyl methacrylate . Additionally, phthalimidoacetyl isothiocyanate can be used as a scaffold for synthesizing various heterocyclic systems, such as 1,2,4-triazoles and 1,3-diazines, through addition-cyclization reactions with nitrogen and carbon nucleophilic reagents .
Molecular Structure Analysis
The molecular structure of phthalimidoacetamide derivatives is characterized by the presence of aromatic rings and the phthalimide moiety. The structure of these compounds can be tailored to achieve specific properties by introducing different substituents or by forming copolymers with other monomers. For example, copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate have been synthesized and characterized by IR and 1H-NMR spectral studies .
Chemical Reactions Analysis
Phthalimidoacetamide derivatives can undergo various chemical reactions, which are essential for their applications in synthesizing polymers and other materials. The reactivity of these compounds can be manipulated by the choice of reaction conditions and the nature of the substituents on the phthalimide ring. For example, the palladium-catalyzed carbonylation of 2-(2-iodoaryl)acetamides can lead to the formation of homophthalimide and 3-aminoisocoumarin nuclei, depending on the degree of N-substitution on the starting amide substrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalimidoacetamide derivatives are influenced by their molecular structure. These properties include solubility in polar solvents, glass transition temperatures, and thermal stability. Poly(amide-imide)s containing phthalimidoacetamide units exhibit high glass transition temperatures ranging from 250-318°C and show almost no weight loss up to 450°C under air or nitrogen atmosphere, indicating excellent thermal stability . The solubility and intrinsic viscosity of homopolymers and copolymers of phthalimidoacetamide derivatives have also been discussed, with solubility being an important factor for processing and application .
Scientific Research Applications
Synthesis and Chemical Properties
2-Phthalimidoacetamide has been explored for its chemical synthesis and properties. Schapira et al. (1985) studied the reaction of α-phthalimidoacetamides with sodium ethoxide, leading to the formation of 4-hydroxy-1(2H)-isoquinolone-3-carboxamides and other compounds under specific conditions. This study highlighted the acidic and unstable nature of these compounds in basic media and provided an explanation for these results (Schapira, Abasolo, & Perillo, 1985).
Spectroscopic Characterization
Detailed spectroscopic characterization of novel compounds derived from 2-phthalimidoacetamide has been performed. Eller and Holzer (2006) synthesized two novel N-(3-acetyl-2-thienyl)acetamides, including a derivative of 2-phthalimidoacetamide, and provided comprehensive spectroscopic data for these compounds (Eller & Holzer, 2006).
Pharmaceutical Synthesis
2-Phthalimidoacetamide plays a role in the synthesis of pharmaceutical compounds. Aszodi, Bonnet, and Teutsch (1990) demonstrated its use in the enantioselective synthesis of an isocephem synthon, a crucial component in creating certain β-lactam antibiotics. This synthesis involved assembling multiple building blocks and highlighted the compound's role in complex pharmaceutical processes (Aszodi, Bonnet, & Teutsch, 1990).
Interaction with DNA
Arif et al. (2018) investigated a phthalimide-based copper(II) complex derived from N-substituted phthalimide, including 2-phthalimidoacetamide, for its ability to interact with DNA. This study provided insights into the potential biomedical applications of such complexes, including their antibacterial efficacy and DNA binding properties (Arif et al., 2018).
Environmental and Biological Studies
Several studies have explored the environmental and biological implications of phthalate compounds, including their metabolites. For example, Latini et al. (2003) investigated the potential health hazards of di-(2-ethylhexyl)phthalate (DEHP) exposure during pregnancy, revealing significant associations with shorter pregnancy durations. This research suggests a broader context in which phthalimidoacetamide derivatives could be relevant (Latini et al., 2003).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDWOTGXUXNSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197776 | |
Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phthalimidoacetamide | |
CAS RN |
4935-96-0 | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4935-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phthaloylglycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004935960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phthalylglycinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHTHALIMIDOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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